molecular formula C15H8Cl2O2 B098911 1,3-Dichloro-2-methylanthraquinone CAS No. 18018-09-2

1,3-Dichloro-2-methylanthraquinone

Cat. No. B098911
CAS RN: 18018-09-2
M. Wt: 291.1 g/mol
InChI Key: QZKRKMRVWWGTRU-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-methylanthraquinone is a derivative of anthraquinone, a polycyclic aromatic compound with two carbonyl groups on a three-ring backbone. Anthraquinone derivatives are known for their diverse applications, particularly in the synthesis of dyes and pigments due to their chromophoric properties. Although the provided papers do not directly discuss 1,3-Dichloro-2-methylanthraquinone, they offer insights into the chemistry of related anthraquinone compounds, which can be extrapolated to understand the subject compound.

Synthesis Analysis

The synthesis of anthraquinone derivatives typically involves various organic reactions, including condensation, chlorination, and substitution reactions. For instance, the synthesis of 2,3-dihydroanthra(1,2-b)(1,4)oxazine-7,12-diones involves the condensation of bromo-dihydroxyanthraquinone with aminoalcohols . Similarly, 1-amino-2,4-dichloroanthraquinone is synthesized through chlorination of 1-aminoanthraquinone . These methods suggest that the synthesis of 1,3-Dichloro-2-methylanthraquinone could also involve chlorination steps, possibly starting from a methylated anthraquinone precursor.

Molecular Structure Analysis

The molecular structure of anthraquinone derivatives is characterized by the presence of substituents on the anthraquinone core, which can significantly influence their physical and chemical properties. For example, the redetermination of the structure of 1,4-dihydroxyanthraquinone revealed intramolecular and intermolecular hydrogen bonding, which could be relevant to the structural analysis of 1,3-Dichloro-2-methylanthraquinone . The presence of chlorine atoms is likely to affect the electron distribution and reactivity of the molecule.

Chemical Reactions Analysis

Anthraquinone derivatives participate in various chemical reactions, including N-arylation and click synthesis, as demonstrated by the use of 1,4-dihydroxyanthraquinone–copper(II) supported on superparamagnetic Fe3O4@SiO2 as a catalyst . The chlorinated anthraquinones can also be used as intermediates for further functionalization, such as sulfonation to produce dyes . These reactions highlight the versatility of anthraquinone derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of anthraquinone derivatives are influenced by their molecular structure. For instance, the introduction of chlorine atoms can enhance the electrophilic nature of the compound, as seen in the synthesis of 2,3-Dichloro-1,4-naphthaquinone . The presence of substituents like methyl groups can also affect the solubility and reactivity of the compound. The photochromic properties of 3-methyl-1-p-chlorophenoxy-9,10-anthraquinone suggest that 1,3-Dichloro-2-methylanthraquinone may also exhibit interesting optical properties .

Scientific Research Applications

Antimicrobial Applications

1,3-Dichloro-2-methylanthraquinone and related compounds have demonstrated significant antimicrobial activity. For instance, a study on Morinda angustifolia isolated various anthraquinones, including 1,3-dihydroxy-2-methylanthraquinone, which showed considerable antimicrobial effectiveness against bacteria like Bacillus subtilis and Escherichia coli, as well as fungi like Candida albicans (Xiang, Song, Zhang, & Guo, 2008).

Optical and Mechanical Properties

Anthraquinones with a π-conjugation system along their main chains, similar in structure to 1,3-Dichloro-2-methylanthraquinone, have been synthesized and shown to produce films with good optical and mechanical quality. These compounds have potential applications in materials science due to their solubility in various organic solvents and their notable redox behavior (Yamamoto & Etori, 1995).

Cytotoxicity and Anticancer Potential

Several studies have highlighted the cytotoxicity and potential anticancer effects of anthraquinones similar to 1,3-Dichloro-2-methylanthraquinone. For instance, 2,7-dihydroxy-3-methylanthraquinone has shown significant anticancer effects on gastric cancer cells, both in vitro and in vivo, related to mitochondria-mediated apoptosis (Zhu et al., 2016). Similarly, compounds like 1,3,5,7-tetrahydroxy-9,10-anthraquinone and its derivatives have displayed moderate antibacterial activity, indicating their potential in antimicrobial applications (Nurbayti, Mujahidin, & Syah, 2022).

Anti-Inflammatory and Immunomodulatory Effects

Emodin (1,3,8-trihydroxy-6-methylanthraquinone), a compound structurally related to 1,3-Dichloro-2-methylanthraquinone, has been studied for its anti-inflammatory, antioxidant, and immunosuppressive properties. It shows potential in treating conditions like cancer, myocardial infarction, diabetes, and neurodegenerative diseases (Cui, Chen, Huang, Ying, & Li, 2020).

Apoptosis Induction in Cancer Cells

Anthraquinones similar in structure to 1,3-Dichloro-2-methylanthraquinone have been noted for inducing apoptosis in various cancer cell lines. For instance, emodin has been found to induce apoptosis in human cervical cancer cells through the activation of caspases and cleavage of poly(ADP-ribose) polymerase (Srinivas et al., 2003).

Antiviral Properties

Anthraquinones like chrysophanic acid (1,8-dihydroxy-3-methylanthraquinone) have shown antiviral activities. Specifically, chrysophanic acid was effective against poliovirus types 2 and 3 in vitro, inhibiting viral replication in kidney cells (Semple, Pyke, Reynolds, & Flower, 2001).

Safety And Hazards

The safety data sheet for 1,3-Dichloro-2-methylanthraquinone suggests avoiding dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment should be used .

Future Directions

Anthraquinones, including 1,3-Dichloro-2-methylanthraquinone, have potential applications in cancer treatment . Future research may focus on the development of new anthraquinone-based compounds as promising anticancer agents . Additionally, advancements in controlled drug delivery systems could enhance the therapeutic efficacy of these compounds .

properties

IUPAC Name

1,3-dichloro-2-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2O2/c1-7-11(16)6-10-12(13(7)17)15(19)9-5-3-2-4-8(9)14(10)18/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKRKMRVWWGTRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=C1Cl)C(=O)C3=CC=CC=C3C2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30170927
Record name 1,3-Dichloro-2-methylanthraquinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-2-methylanthraquinone

CAS RN

18018-09-2
Record name 1,3-Dichloro-2-methyl-9,10-anthracenedione
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dichloro-2-methylanthraquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018018092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dichloro-2-methylanthraquinone
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Record name 1,3-dichloro-2-methylanthraquinone
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Record name 1,3-Dichloro-2-methylanthraquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ET Jones, A Robertson - Journal of the Chemical Society (Resumed), 1930 - pubs.rsc.org
SYNTHESES OF QLUCOSIDES. PART V. 1701 substance of this formula would give the ether (XIV). Formula (X) is excluded on general grounds, and, moreover, a compound of this …
Number of citations: 13 pubs.rsc.org

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